Yinyanghuo D is a natural product found in Epimedium brevicornu, Glycyrrhiza uralensis, and other organisms with data available.
Yinyanghuo D
CAS No.: 174286-25-0
Cat. No.: VC16993969
Molecular Formula: C20H18O5
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 174286-25-0 |
|---|---|
| Molecular Formula | C20H18O5 |
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | 5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one |
| Standard InChI | InChI=1S/C20H18O5/c1-11(2)3-4-12-7-13(5-6-15(12)22)18-10-17(24)20-16(23)8-14(21)9-19(20)25-18/h3,5-10,21-23H,4H2,1-2H3 |
| Standard InChI Key | PFQMUQWFRINBBG-UHFFFAOYSA-N |
| Canonical SMILES | CC(=CCC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)C |
Introduction
Chemical Identity and Structural Characteristics
Yinyanghuo D (PubChem CID: 5315396) is classified as a prenylated flavonoid derivative with the molecular formula and a molecular weight of 338.4 g/mol . Its IUPAC name, 5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one, reflects a chromen-4-one backbone substituted with hydroxyl and prenyl groups. The compound’s structure was elucidated through spectral analysis, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Table 1: Molecular Properties of Yinyanghuo D
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 338.4 g/mol |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 3 |
| Rotatable Bonds | 3 |
| Topological Polar Surface Area | 90.9 Ų |
| logP (Partition Coefficient) | 4.938 |
| Synthetic Accessibility Score | 2.661 |
The isomeric SMILES notation (CC(=CCC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)C) and InChI key (PFQMUQWFRINBBG-UHFFFAOYSA-N) further confirm its stereochemical configuration .
Pharmacological Mechanisms and Bioactivity
Estrogenic and Androgenic Modulation
Within TCM, Epimedium spp. are renowned for treating erectile dysfunction and osteoporosis, effects attributed to prenylflavones like Yinyanghuo D. Network pharmacology analyses indicate that Epimedium compounds target androgen receptors (AR), phosphodiesterase 5A (PDE5A), and bone morphogenetic protein 2 (BMP2) . Although direct evidence for Yinyanghuo D’s role is limited, its structural motifs align with phytoestrogens capable of binding estrogen receptors (ERα/ERβ) or enhancing nitric oxide (NO) synthesis—a key mediator of vascular relaxation .
Table 2: Predicted Pharmacokinetic Properties of Yinyanghuo D
| Parameter | Value |
|---|---|
| Caco-2 Permeability | (Low) |
| MDCK Permeability | cm/s |
| Plasma Protein Binding | 97.16% |
| Blood-Brain Barrier Penetration | Non-Permeable |
| CYP3A4 Inhibition | 0.972 Probability |
Traditional Uses and Ethnopharmacological Context
In TCM, Yinyanghuo D-rich herbs like Epimedium sagittatum are classified as Kidney Yang-tonifying agents, prescribed for conditions such as impotence, infertility, and musculoskeletal weakness . The herb pair Jixueteng-Yinyanghuo (JYHP) exemplifies its application in mitigating cisplatin-induced myelosuppression, where network pharmacology predicts synergism between hematopoietic and immunomodulatory pathways . Yinyanghuo D’s contribution to these effects likely involves antioxidant mechanisms and cytokine regulation, though further validation is required .
Drug-Likeness and ADMET Profiling
Table 3: Cytochrome P450 Interaction Profile
| CYP Enzyme | Inhibition Probability | Substrate Probability |
|---|---|---|
| CYP1A2 | 0.977 | 0.207 |
| CYP2C19 | 0.913 | 0.054 |
| CYP2D6 | 0.916 | 0.719 |
| CYP3A4 | 0.972 | 0.823 |
Future Directions and Research Gaps
Despite its discovery nearly three decades ago, Yinyanghuo D remains undercharacterized compared to other Epimedium flavonoids. Priority research areas include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume